molecular formula C18H12ClFN4O3S B2766318 2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide CAS No. 450343-14-3

2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide

Cat. No. B2766318
CAS RN: 450343-14-3
M. Wt: 418.83
InChI Key: MLWDZAIWKWXGPD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C18H12ClFN4O3S and its molecular weight is 418.83. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical research for developing new drugs. For instance, research into similar compounds has led to the development of novel derivatives with potential anticancer activity. One study focused on the synthesis and evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, indicating that these compounds exhibited cytostatic activities against various human cancer cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as normal human fibroblast cell lines (Racané et al., 2006).

Fluorination Techniques

The fluorination of heterocyclic compounds is another area of interest, as fluorinated molecules often exhibit enhanced pharmacological properties. A study demonstrated a sequential 1,4-addition/dearomative-fluorination transformation, showcasing the utility of fluorination in creating compounds with significant stereochemical complexity, which is a valuable trait for drug development (Li et al., 2012).

Antimicrobial Activity

Some related compounds have been synthesized to evaluate their antimicrobial activity. For example, novel pyrazoline derivatives were synthesized and assessed for their potential as antimicrobial agents. These studies are essential for discovering new treatments for infections (Desai et al., 2013).

Chemoselective Synthesis

The regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles from alkoxylmethyl-alkylpyrazoles through N-arylation with 4-fluoronitrobenzene showcases the compound's role in producing structurally complex molecules. This process highlights the compound's utility in organic synthesis, providing valuable tools for drug discovery and development (Wang, Tan, & Zhang, 2000).

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O3S/c19-15-6-5-12(24(26)27)7-13(15)18(25)21-17-14-8-28-9-16(14)22-23(17)11-3-1-10(20)2-4-11/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDZAIWKWXGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.